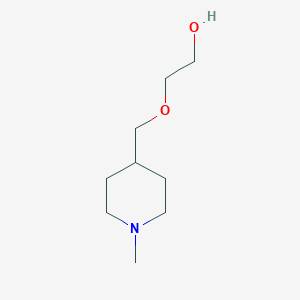

2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(1-methylpiperidin-4-yl)methoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-10-4-2-9(3-5-10)8-12-7-6-11/h9,11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMJCIWKPYSMSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)COCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550883 | |

| Record name | 2-[(1-Methylpiperidin-4-yl)methoxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112391-05-6 | |

| Record name | 2-[(1-Methylpiperidin-4-yl)methoxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol is a piperidine derivative with potential applications in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in a wide array of pharmaceuticals, valued for its ability to influence the physicochemical and pharmacokinetic properties of a molecule. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and potential biological evaluation of this compound.

Chemical and Physical Properties

The fundamental chemical and predicted physical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in a research setting.

| Property | Value | Source |

| IUPAC Name | 2-((1-methylpiperidin-4-yl)methoxy)ethanol | PubChem |

| Synonyms | This compound | ChemicalBook |

| CAS Number | 112391-05-6 | ChemicalBook |

| Molecular Formula | C9H19NO2 | PubChem |

| Molecular Weight | 173.25 g/mol | PubChem |

| Predicted Boiling Point | 260.0 ± 10.0 °C | ChemicalBook |

| Predicted Density | 0.987 ± 0.06 g/cm³ | ChemicalBook |

| Predicted pKa | 14.40 ± 0.10 | ChemicalBook |

Synthesis and Purification

The most direct and common method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the alkoxide is generated from 1-methyl-4-piperidinemethanol, which then reacts with a 2-haloethanol.

Synthetic Workflow

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

1-methyl-4-piperidinemethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2-Chloroethanol

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0°C, add a solution of 1-methyl-4-piperidinemethanol (1.0 eq.) in anhydrous THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0°C and add 2-chloroethanol (1.1 eq.) dropwise.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

After completion, the reaction is cooled to 0°C and carefully quenched by the slow addition of water.

-

The mixture is then partitioned between ethyl acetate and water. The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to the methyl group on the piperidine nitrogen, the methylene protons of the piperidine ring, the methoxy linkage, and the ethanol moiety.

-

13C NMR (Predicted): The carbon NMR spectrum should display distinct peaks for each carbon atom in the molecule, including the N-methyl carbon, the carbons of the piperidine ring, the methoxy carbon, and the carbons of the ethanol group.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment.

Proposed HPLC Method:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10 µL |

Potential Biological Activities and Screening

While specific biological activities of this compound are not extensively documented, piperidine derivatives are known to exhibit a wide range of pharmacological effects.[1][2] Therefore, a general biological screening cascade is proposed to elucidate its potential therapeutic value.

Proposed Biological Screening Workflow

Experimental Protocols for Initial Screening

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well microtiter plates

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[3]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[3]

This method assesses the antimicrobial activity of the compound against various microorganisms.[4]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi)

-

Sterile paper disks (6 mm diameter)

-

Sterile saline solution (0.85% NaCl)

-

McFarland standard (0.5)

Procedure:

-

Prepare a microbial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Evenly swab the inoculum onto the surface of the agar plates.

-

Impregnate sterile paper disks with a known concentration of this compound.

-

Place the impregnated disks onto the surface of the inoculated agar plates. Include a positive control (a known antibiotic) and a negative control (a disk with the solvent used to dissolve the compound).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.

-

Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.[4]

Conclusion

This technical guide provides a foundational understanding of the chemical properties, synthesis, and potential biological evaluation of this compound. The provided protocols for synthesis and biological screening serve as a starting point for researchers interested in exploring the therapeutic potential of this and other related piperidine derivatives. Further investigation into its pharmacological profile is warranted to fully elucidate its value in drug development.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Safety Pharmacology Services | In Vitro & VivoToxicology Assays | Aragen Life Sciences [aragen.com]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

In-Depth Technical Guide: 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol (CAS: 112391-05-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol (CAS Number: 112391-05-6). The document details its physicochemical properties, a probable synthetic route, and its identified biological role as a histamine H3 receptor antagonist. Included are a detailed, albeit exemplar, experimental protocol for a relevant biological assay and a visualization of the associated signaling pathway, designed to meet the needs of researchers and professionals in drug development.

Introduction

This compound is a piperidine derivative that has been identified as a potent antagonist of the histamine H3 receptor. The piperidine moiety is a common scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in numerous approved drugs. The histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters. Antagonism of the H3 receptor is a promising therapeutic strategy for a variety of neurological and psychiatric disorders, including cognitive impairment, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 112391-05-6 | - |

| Molecular Formula | C₉H₁₉NO₂ | [1] |

| Molecular Weight | 173.25 g/mol | [1] |

| Appearance | White powder | - |

| Canonical SMILES | CN1CCC(COCCO)CC1 | - |

| InChI Key | AIVKDPHZXPKXHI-UHFFFAOYSA-N | - |

Synthesis and Preparation

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available in peer-reviewed literature, patent literature suggests a synthetic route involving the etherification of (1-methylpiperidin-4-yl)methanol. A plausible synthetic scheme is outlined below.

Proposed Synthetic Pathway

The synthesis likely proceeds via a Williamson ether synthesis, a well-established method for forming ethers.

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

-

Alkoxide Formation: To a solution of (1-methylpiperidin-4-yl)methanol in a dry aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C. The reaction mixture is stirred at this temperature for a specified period to allow for the formation of the corresponding sodium alkoxide.

-

Etherification: A solution of 2-bromoethanol in the same dry solvent is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is carefully quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Biological Activity and Mechanism of Action

This compound has been identified as a histamine H3 receptor antagonist .

Target Profile

| Target | Action | Therapeutic Area (Potential) |

| Histamine H3 Receptor | Antagonist | Neurological Disorders, Cognitive Enhancement |

Mechanism of Action and Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that is constitutively active and typically couples to the Gαi/o subunit of the heterotrimeric G protein complex. As a presynaptic autoreceptor, its activation by histamine inhibits the synthesis and release of histamine. As a heteroreceptor, it can also inhibit the release of other neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.

By acting as an antagonist, this compound blocks the binding of endogenous histamine to the H3 receptor. This disinhibition leads to an increased release of histamine and other neurotransmitters in the brain, which is believed to be the basis for its potential therapeutic effects on cognition and wakefulness.

Caption: Simplified signaling pathway of the histamine H3 receptor.

Experimental Protocols for Biological Assays

To characterize the activity of this compound as a histamine H3 receptor antagonist, a radioligand binding assay is a standard in vitro method.

Histamine H3 Receptor Radioligand Binding Assay (Exemplar Protocol)

Objective: To determine the binding affinity (Ki) of this compound for the human histamine H3 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Nα-methylhistamine (a specific H3 receptor agonist).

-

Non-specific binding control: A high concentration of a known H3 receptor ligand (e.g., 10 µM clobenpropit or histamine).

-

Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Assay Setup: In each well of a 96-well plate, add the assay buffer, a fixed concentration of the radioligand ([³H]-Nα-methylhistamine, typically at a concentration close to its Kd), and varying concentrations of the test compound (this compound).

-

Total and Non-specific Binding: For total binding, wells contain only the radioligand and buffer. For non-specific binding, wells contain the radioligand, buffer, and a high concentration of the non-specific binding control.

-

Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: General workflow for a radioligand binding assay.

Conclusion

This compound is a piperidine derivative with a clear pharmacological profile as a histamine H3 receptor antagonist. This property positions it as a compound of interest for research in neurological and cognitive disorders. The synthetic route is likely accessible through standard organic chemistry techniques. Further in-depth studies, including in vivo efficacy and safety profiling, would be necessary to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this and related compounds.

References

A Technical Guide to the Physicochemical Properties of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known and predicted physicochemical properties of the organic compound 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol. The piperidine scaffold is a cornerstone in modern medicinal chemistry, found in numerous pharmaceuticals due to its ability to influence properties like solubility, lipophilicity, and basicity, which are critical for a drug's pharmacokinetic and pharmacodynamic profile.[1][2] This guide consolidates available data, outlines standard experimental methodologies for property determination, and illustrates a common synthetic pathway, serving as a vital resource for professionals engaged in drug discovery and chemical research.

Chemical Identity and Structure

-

IUPAC Name: 2-[(1-methylpiperidin-4-yl)methoxy]ethanol

-

CAS Number: 112391-05-6[1]

-

Chemical Structure:

Physicochemical Data Summary

The quantitative data for this compound are limited, with most available values being computationally predicted rather than experimentally determined. This table summarizes the available information for easy comparison.

| Property | Value | Data Type | Source |

| Molecular Weight | 173.25 g/mol | Calculated | [3][4] |

| Boiling Point | 260.0 ± 10.0 °C | Predicted | [3][5] |

| Density | 0.987 ± 0.06 g/cm³ | Predicted | [5] |

| pKa | 14.40 ± 0.10 | Predicted | [5] |

| Melting Point | Not Available | - | - |

| LogP (Octanol/Water) | Not Available | - | - |

| Aqueous Solubility | Not Available | - | - |

General Experimental Protocols

While specific experimental data for this compound are scarce, the following sections detail standard laboratory protocols for determining the key physicochemical properties of piperidine derivatives and similar organic molecules.

The melting point is a fundamental indicator of a solid compound's purity.

-

Methodology: Capillary Melting Point Method.

-

Apparatus: Digital melting point apparatus, capillary tubes.

-

Protocol:

-

A small quantity of the dry, crystalline sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed into the heating block of the apparatus.

-

The temperature is increased rapidly to about 15-20 °C below the expected melting point, then the heating rate is reduced to 1-2 °C per minute to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂. A narrow range (e.g., < 2 °C) typically indicates high purity.

-

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.

-

Methodology: Micro-boiling point or distillation method.

-

Apparatus: Distillation apparatus (for larger quantities) or a Thiele tube setup (for microscale).

-

Protocol (Distillation):

-

The liquid sample is placed in a round-bottom flask with boiling chips to ensure smooth boiling.

-

The flask is connected to a distillation head with a condenser and a collection flask. A calibrated thermometer is positioned so that its bulb is just below the side arm leading to the condenser.

-

The flask is heated gently.

-

The boiling point is recorded as the stable temperature reading on the thermometer during the distillation process, once the vapor condensation ring is stable on the thermometer bulb. The atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.

-

The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different pH values.

-

Methodology: Potentiometric Titration.[6]

-

Apparatus: Calibrated pH meter with an electrode, a burette, and a magnetic stirrer.

-

Protocol:

-

A precise amount of the compound is weighed and dissolved in a suitable solvent, typically deionized water or a co-solvent system (e.g., water/ethanol).

-

The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed.

-

A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally from the burette.

-

The pH is recorded after each addition of the titrant, allowing the reading to stabilize.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa of the conjugate acid is determined from the pH at the half-equivalence point.

-

LogP is the standard measure of a molecule's lipophilicity, which is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Methodology: Shake-Flask Method (OECD Guideline 107).

-

Apparatus: Centrifuge tubes, mechanical shaker, centrifuge, analytical instrument for quantification (e.g., HPLC-UV or LC-MS).

-

Protocol:

-

n-Octanol and an aqueous buffer (typically pH 7.4 to simulate physiological conditions) are pre-saturated with each other.

-

A known concentration of the compound is dissolved in one of the phases.

-

The two phases are combined in a volumetric ratio (e.g., 1:1) in a centrifuge tube.

-

The tube is agitated on a mechanical shaker at a constant temperature until equilibrium is reached (e.g., 24 hours).

-

The mixture is centrifuged to achieve complete phase separation.

-

The concentration of the compound in both the n-octanol and aqueous phases is accurately measured.

-

The partition coefficient (P) is calculated as P = [Concentration]octanol / [Concentration]aqueous. LogP is the base-10 logarithm of P.

-

Synthesis and Experimental Workflow

The synthesis of this compound is not extensively documented in academic literature but is mentioned in patent literature.[1] A logical and common approach is the Williamson ether synthesis. This involves the reaction of an alkoxide with a suitable haloalkane. The diagram below outlines a general experimental workflow for this synthesis.

Caption: A general workflow for the synthesis of this compound.

References

- 1. This compound | 112391-05-6 | Benchchem [benchchem.com]

- 2. ijnrd.org [ijnrd.org]

- 3. This compound | 112391-05-6 [amp.chemicalbook.com]

- 4. 2-((1-Methylpiperidin-2-yl)methoxy)ethanol | C9H19NO2 | CID 66563848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 112391-05-6 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Structure Elucidation of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the analytical methodologies required for the complete structure elucidation of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol. The piperidine scaffold is a cornerstone in medicinal chemistry, making the unambiguous characterization of its derivatives critical for drug discovery and development.[1] This document outlines the expected outcomes from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Detailed experimental protocols are provided, and key logical workflows are visualized to guide researchers and scientists through the characterization process.

Chemical Identity and Synthesis

The compound is identified by the following key parameters:

| Parameter | Value |

| IUPAC Name | 2-((1-methylpiperidin-4-yl)methoxy)ethanol |

| CAS Number | 112391-05-6[2] |

| Molecular Formula | C₉H₁₉NO₂ |

| Molecular Weight | 173.25 g/mol |

A plausible and documented synthetic route for this molecule is the etherification of 1-methyl-4-piperidinemethanol.[1] This reaction, a variant of the Williamson ether synthesis, involves the deprotonation of the primary alcohol followed by nucleophilic attack on a two-carbon electrophile, such as 2-bromoethanol or ethylene oxide, to form the ether linkage.

Spectroscopic Analysis and Interpretation

The confirmation of the molecular structure relies on the integration of data from multiple spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information on the parent molecular weight and characteristic fragmentation patterns that help identify structural motifs. The molecular ion peak is expected to be weak or absent, which is common for aliphatic amines and ethers.[3][4]

Table 1: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 173 | [C₉H₁₉NO₂]⁺ | Molecular Ion (M⁺) |

| 172 | [C₉H₁₈NO₂]⁺ | M-1, loss of a hydrogen radical, common for cyclic amines.[3] |

| 128 | [C₇H₁₄NO]⁺ | α-cleavage: Loss of the ethyl alcohol moiety (•CH₂CH₂OH). |

| 98 | [C₆H₁₂N]⁺ | Cleavage at the ether bond, yielding the 1-methyl-4-methylenepiperidinium ion. |

| 84 | [C₅H₁₀N]⁺ | Loss of the entire methoxy-ethanol side chain. |

| 58 | [C₃H₈N]⁺ | Common fragment from piperidine ring cleavage. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 2: Predicted Infrared Spectroscopy Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3600 - 3300 | Strong, Broad | O-H Stretch | Characteristic of the terminal alcohol group, broadened by hydrogen bonding.[5][6] |

| 2950 - 2800 | Strong | C-H Stretch | Aliphatic C-H bonds in the piperidine ring and alkyl chains. |

| 1150 - 1050 | Strong | C-O Stretch | Characteristic of the C-O-C ether linkage and the C-OH alcohol bond.[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum allows for the identification and relative positioning of all non-exchangeable protons in the structure. Protons on carbons adjacent to electronegative atoms like oxygen and nitrogen are shifted downfield.[6][7]

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Assignment (Protons) | Predicted δ (ppm) | Multiplicity | Integration |

| -OH | ~2.5 - 4.0 | Broad Singlet | 1H |

| -O-CH₂ -CH₂-OH | ~3.65 | Triplet | 2H |

| -O-CH₂-CH₂ -OH | ~3.50 | Triplet | 2H |

| Piperidine-CH -CH₂-O- | ~1.75 | Multiplet | 1H |

| -CH-CH₂ -O- | ~3.25 | Doublet | 2H |

| N-CH₃ | ~2.25 | Singlet | 3H |

| Piperidine Axial H (C2, C6) | ~2.80 | Multiplet | 2H |

| Piperidine Equatorial H (C2, C6) | ~2.00 | Multiplet | 2H |

| Piperidine Axial H (C3, C5) | ~1.70 | Multiplet | 2H |

| Piperidine Equatorial H (C3, C5) | ~1.30 | Multiplet | 2H |

¹³C NMR Spectroscopy

The carbon NMR spectrum indicates the number of unique carbon environments. Carbons bonded to oxygen are significantly deshielded and appear downfield.[7]

Table 4: Predicted ¹³C NMR Chemical Shifts

| Assignment (Carbon) | Predicted δ (ppm) |

| -O-C H₂-CH₂-OH | ~70.5 |

| -O-CH₂-C H₂-OH | ~61.8 |

| -CH-C H₂-O- | ~75.0 |

| Piperidine C 4 | ~38.0 |

| Piperidine C 2, C 6 | ~55.5 |

| Piperidine C 3, C 5 | ~30.0 |

| N-C H₃ | ~46.5 |

Analytical Workflow and Structure Confirmation

The definitive elucidation of the structure is achieved through a systematic workflow. The process begins with sample purification, followed by parallel spectroscopic analyses. The data from each technique are interpreted and then integrated to build a cohesive structural assignment, which is cross-validated to ensure all observed data are consistent with the proposed structure.

Experimental Protocols

Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Analysis Parameters:

-

Ionization Mode: Positive ion mode.

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Collision Energy (for MS/MS): Ramp from 10-40 eV to induce fragmentation for structural analysis.

-

-

Data Acquisition: Acquire full scan data to determine the accurate mass of the molecular ion and MS/MS data to characterize fragmentation patterns.

Infrared Spectroscopy

-

Sample Preparation: Place one drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, for a KBr pellet, mix 1 mg of the sample with 100 mg of dry KBr and press into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Analysis Parameters:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Acquisition: Record the spectrum and perform a background subtraction using the spectrum of the empty ATR crystal or a pure KBr pellet.

Nuclear Magnetic Resonance Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not using a solvent with a residual peak as reference.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Experiment:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Experiment:

-

Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

-

Spectral Width: 0 to 220 ppm.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the TMS or residual solvent peak. Integrate the ¹H NMR signals.

References

- 1. This compound | 112391-05-6 | Benchchem [benchchem.com]

- 2. This compound | 112391-05-6 [amp.chemicalbook.com]

- 3. studylib.net [studylib.net]

- 4. GCMS Section 6.13 [people.whitman.edu]

- 5. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

The Multifaceted Biological Activities of Piperidine Ether Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a ubiquitous scaffold in medicinal chemistry, continues to be a cornerstone in the development of novel therapeutic agents. When incorporated into an ether linkage, this privileged structure gives rise to a class of compounds known as piperidine ether derivatives, which exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the pharmacological properties of these derivatives, with a focus on their interactions with key biological targets implicated in a range of pathologies. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in the field.

Histamine H3 Receptor Antagonism

Piperidine ether derivatives have emerged as potent and selective antagonists of the histamine H3 receptor (H3R), a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonism of H3R is a promising therapeutic strategy for a variety of neurological and psychiatric disorders, including cognitive impairment, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).

A series of 4-oxypiperidine ethers have been designed and synthesized as dual-target ligands, acting as both H3R antagonists and cholinesterase inhibitors.[1] These compounds have shown high affinity for the human H3 receptor (hH3R) in the nanomolar range.[1][2]

Quantitative Data: Histamine H3 Receptor Binding Affinity

| Compound | Linker | Substituent at Piperidine N1 | hH3R Ki (nM) | Reference |

| ADS024 | Benzene | Benzofuranyl | - | [1] |

| ADS031 | Naphthalene | Benzyl | 12.5 | [1] |

| ADS032 | Naphthalene | Benzofuranyl | 44.1 | [1] |

| 19 | Phenyl | - | 8.4 | [2] |

Note: A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Radioligand Displacement Assay for hH3R

The binding affinity of piperidine ether derivatives for the human histamine H3 receptor is typically determined using a radioligand displacement assay.[1]

Materials:

-

Membranes from CHO-K1 or HEK293 cells stably expressing the recombinant human H3 receptor.

-

Radioligand: [3H]-Nα-methylhistamine.

-

Non-specific binding control: Thioperamide or a high concentration of an unlabeled H3R ligand.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compounds (piperidine ether derivatives) at various concentrations.

-

Scintillation cocktail.

-

Glass fiber filters.

Procedure:

-

Cell membranes are incubated with the radioligand and varying concentrations of the test compound in the assay buffer.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

-

The filters are washed with ice-cold assay buffer to remove any unbound radioactivity.

-

The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway: Histamine H3 Receptor Antagonism

Caption: A diagram illustrating the mechanism of histamine H3 receptor antagonism by piperidine ether derivatives.

Cholinesterase Inhibition

Certain piperidine ether derivatives have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of these enzymes increases the levels of acetylcholine in the synaptic cleft, a therapeutic approach for managing the symptoms of Alzheimer's disease.

Quantitative Data: Cholinesterase Inhibition

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |

| ADS021 | - | 0.559 | [1] |

| ADS022 | >10 | - | [1] |

| ADS025 | >10 | - | [1] |

| ADS029 | >10 | - | [1] |

| ADS031 | 1.537 | 1.353 | [1] |

Note: A lower IC50 value indicates a higher inhibitory potency.

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition Assay

The inhibitory activity of piperidine ether derivatives against AChE and BuChE can be determined spectrophotometrically using Ellman's method.[1]

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human erythrocytes.

-

Butyrylcholinesterase (BuChE) from equine serum or human plasma.

-

Substrate: Acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BuChE).

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Assay buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

Test compounds (piperidine ether derivatives) at various concentrations.

-

96-well microplate reader.

Procedure:

-

The test compound, enzyme, and DTNB are pre-incubated in the assay buffer in a 96-well microplate.

-

The reaction is initiated by the addition of the substrate (acetylthiocholine or butyrylthiocholine).

-

The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow-colored anion.

-

The rate of color formation is monitored spectrophotometrically at a wavelength of 412 nm.

-

The percentage of inhibition of the enzyme activity is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without inhibitor).

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow: Cholinesterase Inhibition Assay

Caption: A flowchart outlining the key steps in the Ellman's method for determining cholinesterase inhibition.

Anti-inflammatory Activity

Substituted benzophenone-N-ethyl piperidine ether analogues have been synthesized and evaluated as orally active anti-inflammatory agents.[3] These compounds have shown promising activity in preclinical models of inflammation, suggesting their potential for the treatment of inflammatory conditions.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The in vivo anti-inflammatory activity of piperidine ether derivatives is commonly assessed using the carrageenan-induced paw edema model in rats.[3]

Materials:

-

Wistar rats.

-

Carrageenan (1% w/v solution in saline).

-

Test compounds (piperidine ether derivatives) at various doses.

-

Standard anti-inflammatory drug (e.g., indomethacin).

-

Plethysmometer.

Procedure:

-

Animals are fasted overnight before the experiment.

-

The initial paw volume of each rat is measured using a plethysmometer.

-

The test compound or standard drug is administered orally or intraperitoneally.

-

After a specific time (e.g., 30-60 minutes), carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

-

The paw volume is measured again at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

The percentage of inhibition of edema is calculated for each group compared to the control group (which receives only carrageenan) using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Logical Relationship: Anti-inflammatory Drug Discovery Cascade

Caption: A logical flow diagram illustrating the stages of discovering and developing anti-inflammatory drugs.

Soluble Epoxide Hydrolase Inhibition

Piperidine-derived compounds have been identified as potent inhibitors of soluble epoxide hydrolase (sEH).[4] sEH is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. Inhibition of sEH increases the levels of EETs, making it a promising therapeutic target for hypertension and inflammation.

Quantitative Data: Soluble Epoxide Hydrolase Inhibition

While specific IC50 values for piperidine ether derivatives as sEH inhibitors were not prominently available in the initial search, the broader class of piperidine derivatives has shown potent inhibition. For instance, non-urea amide-based inhibitors have demonstrated sub-nanomolar IC50 values.[4]

Experimental Protocol: Soluble Epoxide Hydrolase Inhibition Assay

The inhibitory activity of compounds against sEH can be determined using a fluorescent-based assay.

Materials:

-

Recombinant human soluble epoxide hydrolase (sEH).

-

Substrate: cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC).

-

Assay buffer: Bis-Tris/HCl buffer (pH 7.0) containing bovine serum albumin (BSA).

-

Test compounds (piperidine ether derivatives) at various concentrations.

-

Fluorescence microplate reader.

Procedure:

-

The sEH enzyme is pre-incubated with the test compound in the assay buffer.

-

The reaction is initiated by the addition of the substrate, CMNPC.

-

sEH hydrolyzes the epoxide moiety of CMNPC, leading to the release of a fluorescent product.

-

The increase in fluorescence is monitored over time using a microplate reader with appropriate excitation and emission wavelengths.

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

-

The IC50 value is calculated by determining the concentration of the inhibitor that reduces the enzyme activity by 50%.

Signaling Pathway: Soluble Epoxide Hydrolase Inhibition

Caption: A diagram illustrating how piperidine derivatives inhibit soluble epoxide hydrolase, leading to increased levels of beneficial EETs.

Conclusion

Piperidine ether derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their ability to potently and selectively interact with key therapeutic targets such as histamine H3 receptors, cholinesterases, and soluble epoxide hydrolase underscores their potential for the development of novel treatments for a variety of diseases. The data and experimental protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will undoubtedly lead to the identification of new and effective therapeutic agents.

References

- 1. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ether derivatives of 3-piperidinopropan-1-ol as non-imidazole histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the speculative mechanisms of action for the novel chemical entity, 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally analogous compounds to propose potential biological targets and signaling pathways. The core scaffold, 1-methyl-piperidin-4-ylmethoxy, is a recurring motif in compounds targeting a diverse range of proteins, including enzymes and receptors. This guide presents a comprehensive analysis of these potential mechanisms, offering a foundational framework for future in-vitro and in-vivo investigations. We provide hypothetical experimental protocols to test these hypotheses and present quantitative data from related compounds in a structured format to facilitate comparative analysis. Visual representations of speculated signaling pathways and experimental workflows are included to enhance understanding.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a vast array of clinically successful drugs. Its conformational flexibility and ability to engage in various non-covalent interactions make it a versatile component in the design of novel therapeutics. The compound this compound features this core structure, functionalized with a 1-methyl group, a 4-methoxymethyl linker, and a terminal ethanol group. While the specific biological activity of this compound remains uncharacterized, its structural components suggest several plausible mechanisms of action based on established pharmacology of related molecules.

This document explores these potential mechanisms, drawing parallels from published data on compounds sharing the 1-methyl-piperidin-4-ylmethoxy moiety or similar piperidine-based structures. The primary aim is to provide a robust starting point for researchers initiating pharmacological profiling of this compound.

Speculative Mechanisms of Action

Based on the analysis of structurally related compounds, we speculate that this compound could exert its biological effects through one or more of the following mechanisms:

Epigenetic Modulation via Histone Demethylase Inhibition

Several compounds containing a piperidin-4-ylmethoxy-pyridine core have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme crucial for regulating gene expression through histone demethylation.[1][2][3] The protonated tertiary amine of the piperidine ring in these analogs forms key electrostatic interactions and hydrogen bonds within the enzyme's active site, specifically with residues like Asp555.[1]

Hypothesized Signaling Pathway:

Caption: Speculative LSD1 Inhibition Pathway.

Neuromodulation through Choline Transporter (CHT) Inhibition

The 1-methylpiperidine ether moiety is also present in a series of potent inhibitors of the presynaptic choline transporter (CHT).[4][5] Inhibition of CHT would lead to a decrease in the reuptake of choline, a precursor for acetylcholine synthesis, thereby affecting cholinergic neurotransmission.

Hypothesized Signaling Pathway:

Caption: Speculative CHT Inhibition Pathway.

Anti-inflammatory Activity through NLRP3 Inflammasome Inhibition

The piperidine scaffold has been incorporated into inhibitors of the NLRP3 inflammasome. By preventing the assembly and activation of this multiprotein complex, such compounds can block the release of pro-inflammatory cytokines like IL-1β.

Hypothesized Signaling Pathway:

Caption: Speculative NLRP3 Inflammasome Inhibition.

Data Presentation: Quantitative Activity of Structurally Related Compounds

The following table summarizes the quantitative data for compounds that are structurally related to this compound and are discussed in this guide. This data is intended for comparative purposes to guide initial dose-response studies.

| Compound Class | Target | Key Compound Example | Activity (IC50 / Ki) | Reference |

| Piperidin-4-ylmethoxy-pyridine | LSD1 | Compound 17 | Ki = 29 nM | [1][2][3] |

| Methoxy-piperidin-4-yloxy benzamide | CHT | ML352 (10m) | IC50 = 240 nM (low choline) | [4][5] |

| Benzyl-piperidine | Acetylcholinesterase | Donepezil (13e) | IC50 = 5.7 nM | [6] |

| Pyrimidine-piperidine | NHE-1 | Compound 9t | IC50 = 6.5 nM | [7] |

| Phenyl-nicotinamide-piperidine | ABL1 Kinase | Compound 9k | IC50 = 5.0 µM | [8] |

Experimental Protocols: A Hypothetical Framework for Investigation

To elucidate the mechanism of action of this compound, a tiered experimental approach is recommended. The following are detailed, hypothetical protocols for key experiments.

LSD1 Inhibition Assay

-

Objective: To determine if this compound inhibits the enzymatic activity of LSD1.

-

Methodology:

-

Utilize a commercially available LSD1 inhibitor screening kit (e.g., fluorescence-based).

-

Recombinantly express and purify human LSD1.

-

Perform the assay in a 96-well plate format.

-

To each well, add a reaction buffer containing a final concentration of 10 µM H3K4me2 peptide substrate, 2 µM FAD cofactor, and varying concentrations of this compound (e.g., 0.01 nM to 100 µM).

-

Initiate the reaction by adding LSD1 enzyme.

-

Incubate at 37°C for 60 minutes.

-

Stop the reaction and measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the IC50 value from the dose-response curve.

-

Experimental Workflow:

Caption: Workflow for LSD1 Inhibition Assay.

Choline Transporter Uptake Assay

-

Objective: To assess the inhibitory effect of the compound on choline uptake in a cellular model.

-

Methodology:

-

Culture HEK293 cells stably expressing human CHT.

-

Plate the cells in a 24-well plate and grow to confluence.

-

Pre-incubate the cells with varying concentrations of this compound for 15 minutes.

-

Add [³H]-choline to each well to a final concentration of 10 nM.

-

Incubate for 10 minutes at 37°C to allow for choline uptake.

-

Wash the cells rapidly with ice-cold buffer to remove extracellular [³H]-choline.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

NLRP3 Inflammasome Activation Assay

-

Objective: To determine if the compound can inhibit NLRP3 inflammasome-mediated IL-1β secretion.

-

Methodology:

-

Culture human THP-1 monocytes and differentiate them into macrophages using PMA.

-

Prime the macrophages with LPS (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Induce NLRP3 inflammasome activation by adding ATP (5 mM) for 30 minutes.

-

Collect the cell culture supernatants.

-

Measure the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit.

-

Calculate the percentage of inhibition of IL-1β release.

-

Conclusion and Future Directions

The structural features of this compound suggest a high potential for biological activity, with plausible mechanisms of action spanning epigenetic regulation, neuromodulation, and anti-inflammatory pathways. The speculative frameworks and hypothetical experimental protocols provided in this guide are intended to serve as a catalyst for the systematic pharmacological investigation of this novel compound. Future research should focus on a broad-based screening approach to identify its primary biological target(s), followed by more in-depth studies to elucidate the precise molecular interactions and downstream signaling events. Structure-activity relationship (SAR) studies, by synthesizing and testing analogs, will also be crucial in optimizing its potency and selectivity for any identified target. The journey to understanding the therapeutic potential of this compound begins with a rigorous and hypothesis-driven exploration of its mechanism of action.

References

- 1. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Discovery of Novel Piperidine-Based Therapeutic Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a vast array of therapeutic agents across numerous disease areas.[1][2] Its prevalence in over 70 commercially available drugs underscores its significance in the development of novel pharmaceuticals.[1] This technical guide provides an in-depth overview of the discovery of novel piperidine-based therapeutic agents, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and discovery workflows.

Quantitative Pharmacological Data of Novel Piperidine-Based Agents

The following tables summarize the quantitative pharmacological data for recently developed piperidine-based compounds across various therapeutic classes.

Table 1: Piperidine-Based Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors for Alzheimer's Disease

| Compound | Target(s) | IC₅₀ (µM) | In Vivo Model | Efficacy | Reference |

| 15b | AChE, BChE | eeAChE: 0.39, eqBChE: 0.66, huAChE: 1.49, huBChE: 1.33 | Scopolamine-induced memory impairment in mice | Ameliorated memory deficits | [3][4] |

| 15j | AChE, BChE | eeAChE: 0.39, eqBChE: 0.16, huAChE: 1.25, huBChE: 0.66 | Scopolamine-induced memory impairment in mice | Ameliorated memory deficits | [3][4] |

| Compound 2 | AChE | 19.44 | --- | --- | [5] |

| Compound 4 | AChE | 21.57 | --- | --- | [5] |

| Compound 10 | AChE | 36.05 | --- | --- | [5] |

| Compound 13 | AChE | 22.07 | --- | --- | [5] |

eeAChE: Electrophorus electricus acetylcholinesterase; eqBChE: Equine butyrylcholinesterase; huAChE: Human acetylcholinesterase; huBChE: Human butyrylcholinesterase

Table 2: Piperidine-Based Analgesics

| Compound | Target | In Vivo Assay | Efficacy | Reference |

| cis-42 | Opioid Receptor | Mouse hot-plate test | 13,036 times more potent than morphine | [6] |

| 40 (Brifentanil) | Opioid Receptor | Mouse hot-plate test | Short duration of action (~2 min) | [6] |

| HN58 | µ-opioid receptor | Acetic acid-induced writhing test (mice) | 100% inhibition of writhing | [7] |

| PP1 | µ-opioid receptor | Tail immersion test (mice) | Significant analgesia at 50 mg/kg | [8][9] |

| AMP5 | µ-opioid receptor | Tail immersion test (mice) | Potent analgesia at low doses (0.1-1 mg/kg) | [8][9] |

| AMP6 | µ-opioid receptor | Tail immersion test (mice) | Potent analgesia at low doses (0.1-1 mg/kg) | [8][9] |

Table 3: Piperidine-Based CCR5 Antagonists for HIV-1

| Compound | Target | Assay | IC₅₀ (nM) | Reference |

| 4a | CCR5 | CCR5 binding affinity | Significantly improved over lead | |

| 4e,f | CCR5 | CCR5 binding affinity | Increased binding affinity | |

| 4i | CCR5 | CCR5 binding affinity | Increased binding affinity | |

| 4v,w | HIV-1 envelope-mediated membrane fusion | Membrane fusion inhibition | Enhanced inhibitory activity |

Table 4: Piperidine-Based Dopamine Receptor Ligands

| Compound | Target | Kᵢ (nM) | Selectivity | Reference |

| 12c | σ₁ | 0.7 | σ₁:D₄ = 829 | [10] |

| 9j | D₄ | 1.7 | >30-fold vs other dopamine receptors | [11] |

| 9k | D₄ | 2.7 | >30-fold vs other dopamine receptors | [11] |

| 9t | D₄ | 3.8 | >30-fold vs other dopamine receptors | [12] |

| 9cc | D₄ | 2.6 | >30-fold vs other dopamine receptors | [12] |

| 9dd | D₄ | 5.5 | >30-fold vs other dopamine receptors | [12] |

| 19 | D₄ | pKᵢ = 8.82 | D₂/D₄ = 380, D₃/D₄ = 162 | [13] |

| 25 | D₂ | 54 | --- | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery of novel piperidine-based therapeutic agents.

Synthesis of Piperidine-Based Acetylcholinesterase Inhibitors

General Procedure for the Synthesis of Benzylpiperidine-Linked 1,3-Dimethylbenzimidazolinone Derivatives (e.g., 15b and 15j): [3][4]

-

Synthesis of (1-benzylpiperidin-4-yl)methanamine derivatives: 1-(1-substituted phenyl)piperidine-4-carboxamides are prepared by reacting piperidine-4-carboxamide with substituted benzyl bromides in the presence of potassium carbonate in methanol. These amides are then reduced with LiAlH₄ in dry THF to afford the corresponding (1-benzylpiperidin-4-yl)methanamine derivatives.

-

Synthesis of the benzimidazolinone core: 1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is reacted with methyl iodide to yield the methylated intermediate, which is then treated with chlorosulfonic acid.

-

Condensation: The resulting sulfonyl chloride is condensed with the appropriate (1-benzylpiperidin-4-yl)methanamine derivative in the presence of a base to yield the final target compounds.

In Vitro Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay[4]

This assay is based on Ellman's method.

-

Reagents: Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), AChE from Electrophorus electricus, and BChE from equine serum.

-

Procedure:

-

A solution of the test compound, AChE or BChE, and DTNB in phosphate buffer (pH 8.0) is incubated.

-

The reaction is initiated by the addition of the substrate (ATCI or BTCI).

-

The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoic acid, a colored anion.

-

The absorbance of the solution is measured spectrophotometrically at 412 nm.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

-

IC₅₀ values are determined from the dose-response curves.

-

In Vivo Analgesic Activity Assessment: Hot-Plate Test in Mice[1][6][16][17][18][19]

-

Apparatus: A hot plate apparatus with a surface temperature maintained at a constant level (e.g., 55 ± 1°C).

-

Animals: Mice are used for this assay.

-

Procedure:

-

The test compound or vehicle is administered to the mice (e.g., intravenously or intraperitoneally).

-

At a predetermined time after administration, each mouse is placed on the hot plate.

-

The latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded.

-

A cut-off time is set to prevent tissue damage.

-

The analgesic effect is determined by the increase in the latency period compared to the vehicle-treated group.

-

Synthesis of 4-Aminomethyl Piperidine-Based Analgesics[7]

General Procedure for the Synthesis of N-substituted 4-(aminomethyl)piperidine derivatives:

-

Starting Material: 4-(aminomethyl)piperidine.

-

Acylation/Alkylation: The primary amine of 4-(aminomethyl)piperidine is reacted with various acylating or alkylating agents (e.g., acid chlorides, anhydrides, or alkyl halides) in the presence of a suitable base and solvent to introduce different substituents on the nitrogen atom.

-

Purification: The resulting products are purified by standard techniques such as crystallization or column chromatography.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the discovery of piperidine-based therapeutic agents.

Signaling Pathways

Experimental and Drug Discovery Workflows

References

- 1. dol.inf.br [dol.inf.br]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Item - Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 8. longdom.org [longdom.org]

- 9. longdom.org [longdom.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Exploring the Chemical Space of Substituted Piperidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2][3] Its prevalence in over twenty classes of pharmaceuticals and numerous alkaloids underscores its significance in drug design.[1] The structural and physicochemical properties of the piperidine ring, including its ability to modulate lipophilicity and form hydrogen bonds, make it a privileged structure for interacting with biological targets.[3] This guide provides an in-depth exploration of the chemical space of substituted piperidines, covering their synthesis, conformational analysis, structure-activity relationships, and role in modulating key signaling pathways.

Synthetic Strategies for Substituted Piperidines

The construction of the piperidine core and the introduction of various substituents can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and stereochemistry.

Catalytic Hydrogenation of Pyridines

One of the most direct methods for synthesizing piperidines is the reduction of corresponding pyridine precursors.[1] This method is widely used due to the commercial availability of a vast array of substituted pyridines.

Experimental Protocol: Catalytic Hydrogenation of Substituted Pyridines with PtO2 [4]

A solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is treated with a catalytic amount of Platinum(IV) oxide (PtO2, 5 mol%). The mixture is then subjected to a hydrogen gas atmosphere at a pressure of 50-70 bar. The reaction is stirred at room temperature for 6-10 hours. Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate (NaHCO3) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are filtered through celite and dried over anhydrous sodium sulfate (Na2SO4). The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel (60-120 mesh) using a solvent system of 5% ethyl acetate in petroleum ether to yield the substituted piperidine derivative.[4]

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and other related piperidine-containing fused ring systems.[5] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5]

Key Features of the Pictet-Spengler Reaction:

-

Mechanism: The reaction proceeds through the formation of an iminium ion, which then acts as the electrophile for the intramolecular cyclization.[5]

-

Substrate Scope: The reaction is particularly efficient with electron-rich aromatic rings, such as indoles and pyrroles.[5] Less nucleophilic aryl groups may require stronger acids and higher temperatures.[5]

Conformational Analysis of Substituted Piperidines

The biological activity of substituted piperidines is intrinsically linked to their three-dimensional conformation. The piperidine ring typically adopts a chair conformation to minimize steric strain.[6]

-

Axial vs. Equatorial Substituents: Substituents on the piperidine ring can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by steric and electronic factors. For many 4-substituted piperidines, the energetic difference between the axial and equatorial conformers is similar to that of analogous cyclohexanes.[7]

-

Influence of N-Substitution: The nature of the substituent on the nitrogen atom can significantly impact the conformational equilibrium. For instance, N-acylpiperidines with a 2-substituent often favor an axial orientation of that substituent to avoid allylic strain.[8]

-

Fluorine Substitution: The introduction of fluorine atoms can have a profound effect on conformational preference, often favoring an axial orientation due to a combination of electrostatic interactions, hyperconjugation, and solvation effects.[9]

Structure-Activity Relationships (SAR) of Substituted Piperidines

Systematic modification of the substituents on the piperidine core is a fundamental strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties.

Case Study: Piperidine Inhibitors of Farnesyltransferase

Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of the Ras protein, which is implicated in many human cancers. A series of piperidine derivatives have been identified as potent FTase inhibitors.[10]

Table 1: Structure-Activity Relationship of Piperidine-based Farnesyltransferase Inhibitors [10]

| Compound | R1 | R5 | Core | IC50 (nM) |

| 1 | 3-pyridylmethyl | NO2 | Piperidin-2-one | 420 |

| 7 | 3-pyridylmethyl | NO2 | 5,6-dehydropiperidine | 13 |

| 8 | 3-pyridylmethyl | NO2 | Piperidine | 3.7 |

| 9 | 2-pyridylmethyl | NO2 | Piperidin-2-one | Inactive |

| 11 | 3-pyridylmethyl | NH2 | Piperidin-2-one | Inactive |

| 12 | 3-pyridylmethyl | NHAc | Piperidin-2-one | Inactive |

| 17 | 3-pyridylmethyl | CN | Piperidin-2-one | 18 |

| 21 | 3-pyridylmethyl | CN | Piperidine | 8.2 |

Data sourced from a study on novel piperidine inhibitors of farnesyltransferase.[10]

Key SAR Insights:

-

The piperidine core is crucial for high potency, with a more than 10-fold increase in activity observed when moving from a piperidin-2-one to a piperidine ring (compare compounds 1 and 8).[10]

-

The 3-pyridylmethyl group at the N-1 position is critical for activity, as moving the nitrogen to the 2-position of the pyridine ring results in a complete loss of inhibition (compound 9).[10]

-

The electron-withdrawing group at the C-5 position is important, with a nitro or cyano group being favorable. Reduction of the nitro group leads to inactive compounds (compounds 11 and 12).[10]

Piperidines in Action: Modulating Signaling Pathways

Substituted piperidines are found in numerous drugs that target a wide range of receptors and enzymes, thereby modulating critical signaling pathways.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor (D2R) is a G-protein coupled receptor (GPCR) that plays a central role in the nervous system.[11] Many antipsychotic drugs are antagonists of the D2R.[11] D2Rs are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.[12]

Below is a diagram illustrating a simplified workflow for the synthesis of substituted piperidines via catalytic hydrogenation.

Caption: A generalized workflow for the synthesis of substituted piperidines.

The following diagram illustrates the canonical signaling pathway of the Dopamine D2 Receptor.

Caption: Simplified Dopamine D2 Receptor signaling cascade.

Conclusion

The piperidine ring is a remarkably versatile scaffold in drug discovery, offering a rich chemical space for exploration.[1][3] A deep understanding of its synthesis, conformational preferences, and structure-activity relationships is crucial for the rational design of novel therapeutics. As synthetic methodologies become more sophisticated and our understanding of biological pathways deepens, the exploration of the chemical space of substituted piperidines will undoubtedly continue to yield new and improved medicines for a wide range of diseases.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds [pubmed.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 6. ias.ac.in [ias.ac.in]

- 7. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. d-nb.info [d-nb.info]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Toxicological Profile of N-Methylpiperidine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylpiperidine (CAS 626-67-5), a saturated heterocyclic amine, serves as a versatile building block in organic synthesis, finding application as a solvent and an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Its derivatives are integral to numerous drug classes, including analgesics, antipsychotics, and anticancer agents.[3] Given its widespread use and the pharmacological activity of its derivatives, a thorough understanding of the toxicological profile of N-methylpiperidine is crucial for ensuring safety in research and development settings.

This technical guide provides a comprehensive overview of the known toxicological data for N-methylpiperidine, focusing on acute toxicity, genotoxicity, carcinogenicity, and reproductive effects. The content herein summarizes quantitative data, details relevant experimental methodologies, and visualizes key toxicological concepts to support risk assessment and guide future research. While extensive data exists for the parent compound, information on specific derivatives is often linked to their intended pharmacological action, where cytotoxicity can be a desired outcome, such as in anticancer applications.[4]

Acute Toxicity & Primary Hazards

N-Methylpiperidine exhibits moderate acute toxicity via oral, dermal, and inhalation routes. The primary hazards are its corrosivity, causing severe burns to the skin and eyes, and its potential to cause significant respiratory tract irritation.[5][6][7]

dot

Caption: Routes of exposure and resulting acute toxic effects of N-methylpiperidine.

Quantitative Acute Toxicity Data

The following table summarizes the available quantitative data on the acute toxicity of N-methylpiperidine.

| Route | Species | Test | Value | Reference |

| Oral | Rat | LD50 | 490 mg/kg | [8][9] |

| Oral | Rabbit | LDLo | 25 mg/kg | [9] |

| Dermal | Rabbit | LD50 | >1000 - <2000 mg/kg | [8] |

| Dermal | Rabbit | LD50 | 1000 - 2000 mg/kg | [10] |

| Inhalation | Rat | LC50 (4h) | 2.4 mg/L | [8] |

| Inhalation | Rat | LC50 (4h) | >3.85 mg/L | [10] |

| Inhalation | Rat | LC50 | 4.8 mg/L | [9] |

Experimental Protocol: Acute Oral Toxicity (Acute Toxic Class Method - OECD 423)

The Acute Toxic Class Method is a sequential procedure used to assess the acute toxicity of a substance after oral administration. It uses a reduced number of animals compared to traditional LD50 tests.[11][12]

-

Principle: The method is a stepwise procedure using three animals of a single sex per step. The outcome of each step (mortality or survival) determines the next step: either dosing at a higher or lower fixed dose level or stopping the test.[11]

-

Test Animals: Typically, young adult female rats are used, as they are often slightly more sensitive.[11]

-

Procedure:

-

Dose Selection: A starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight) based on existing information about the substance's toxicity.[11]

-

Administration: The substance is administered in a single dose by gavage to three animals. Animals are fasted prior to dosing.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[11]

-

Stepwise Progression: Based on the number of mortalities within a defined period, the test is either stopped, or the next group of three animals is dosed at a lower or higher level according to the prescribed flow charts in the guideline.

-

-

Endpoint: The result is not a precise LD50 value but rather a classification into a specific toxicity category based on the observed outcomes at different dose levels. This allows for hazard labeling and risk assessment.

Genotoxicity and Carcinogenicity

There is a notable lack of publicly available data on the genotoxicity and carcinogenicity of N-methylpiperidine itself.[9][13] However, an Ames test conducted on Escherichia coli/Salmonella typhimurium returned a negative result.[8]

The primary concern in this area stems from two factors:

-